4-(3-Methylbut-2-en-1-yl)benzonitrile
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Overview
Description
4-(3-Methylbut-2-en-1-yl)benzonitrile is an organic compound characterized by a benzonitrile group substituted with a 3-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-2-en-1-yl)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a 3-methylbut-2-en-1-yl halide under basic conditions. Common reagents used in this synthesis include potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbut-2-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(3-Methylbut-2-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylbut-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
- 2-(3-Methylbut-3-en-1-yl)benzonitrile
Uniqueness
4-(3-Methylbut-2-en-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
90433-29-7 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(3-methylbut-2-enyl)benzonitrile |
InChI |
InChI=1S/C12H13N/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h3,5-8H,4H2,1-2H3 |
InChI Key |
QVRDEDRVJRWPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=C(C=C1)C#N)C |
Origin of Product |
United States |
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